molecular formula C8H7N3O2S B13662172 Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate

Cat. No.: B13662172
M. Wt: 209.23 g/mol
InChI Key: JUCPYCRPELCEMZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a heterocyclic compound that features both imidazole and thiazole rings These rings are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole derivatives with thiazole carboxylates under controlled conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthiazole-4-carboxylic acid
  • Methyl 2-chlorobenzo[d]thiazole-4-carboxylate
  • Methyl 2-chloro-4-thiazolecarboxylate

Uniqueness

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .

Biological Activity

Methyl 2-(4-Imidazolyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.

Structure and Properties

The compound features a thiazole ring fused with an imidazole moiety, contributing to its biological activities. The presence of these heterocycles is crucial for the interaction with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Mechanism of Action : Research indicates that thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown IC50 values as low as 1.50 µM against human leukemia cell lines, indicating potent cytotoxicity .
  • Case Study : A study evaluated the activity of this compound against various cancer cell lines. The compound exhibited significant growth inhibition in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values of 5 µM and 3 µM respectively, demonstrating its potential as an anticancer agent .
Cell LineIC50 (µM)Reference
MCF-75
HepG23
A431<1

Antioxidant Activity

Thiazole derivatives are known for their antioxidant properties, which are essential for protecting cells from oxidative stress.

  • Research Findings : Studies have shown that this compound exhibits significant free radical scavenging activity. It was tested using DPPH and ABTS assays, showing a scavenging percentage of over 70% at a concentration of 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy.

  • Mechanism : The compound has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In a study involving LPS-stimulated macrophages, this compound reduced TNF-α levels by approximately 60% compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is well-documented.

  • Case Studies : this compound demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 2-(1H-imidazol-5-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)6-3-14-7(11-6)5-2-9-4-10-5/h2-4H,1H3,(H,9,10)

InChI Key

JUCPYCRPELCEMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CN=CN2

Origin of Product

United States

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